molecular formula C14H16N2O3S2 B4547522 ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4547522
M. Wt: 324.4 g/mol
InChI Key: VEZOIXSLZRUGQT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using 5-ethylthiophene-3-carboxylic acid chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific applications would depend on further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both thiazole and thiophene rings.

Mechanism of Action

The mechanism by which ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings may facilitate binding to these targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(5-methyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the specific positioning of the ethyl and methyl groups on the thiophene and thiazole rings, respectively. This unique structure can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[(5-ethylthiophene-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-4-10-6-9(7-20-10)12(17)16-14-15-8(3)11(21-14)13(18)19-5-2/h6-7H,4-5H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZOIXSLZRUGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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